molecular formula C54H84N2O9 B15219540 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(bis((hexadecyloxy)carbonyl)amino)-5-oxopentanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(bis((hexadecyloxy)carbonyl)amino)-5-oxopentanoic acid

Cat. No.: B15219540
M. Wt: 905.3 g/mol
InChI Key: UIRPWRRTBAPXPN-ANFMRNGASA-N
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Description

The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable. In the context of chemistry, “N/A” does not refer to a specific chemical compound. Therefore, it is important to clarify the exact compound you are interested in for a detailed article.

Preparation Methods

Since “N/A” is not a specific compound, there are no synthetic routes, reaction conditions, or industrial production methods associated with it

Chemical Reactions Analysis

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Scientific Research Applications

The term “N/A” does not correspond to any known chemical compound, so there are no scientific research applications to describe

Mechanism of Action

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Comparison with Similar Compounds

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Properties

Molecular Formula

C54H84N2O9

Molecular Weight

905.3 g/mol

IUPAC Name

(2R)-5-[bis(hexadecoxycarbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid

InChI

InChI=1S/C54H84N2O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-41-63-53(61)56(54(62)64-42-34-28-26-24-22-20-18-16-14-12-10-8-6-4-2)50(57)40-39-49(51(58)59)55-52(60)65-43-48-46-37-31-29-35-44(46)45-36-30-32-38-47(45)48/h29-32,35-38,48-49H,3-28,33-34,39-43H2,1-2H3,(H,55,60)(H,58,59)/t49-/m1/s1

InChI Key

UIRPWRRTBAPXPN-ANFMRNGASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOC(=O)N(C(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)N(C(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCCCCCCCCCCCCCCCC

Origin of Product

United States

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